molecular formula C7HF4N3O B116729 4-Azido-2,3,5,6-tetrafluorobenzaldehyde CAS No. 120384-18-1

4-Azido-2,3,5,6-tetrafluorobenzaldehyde

Cat. No.: B116729
CAS No.: 120384-18-1
M. Wt: 219.1 g/mol
InChI Key: FYZZJXVVOINZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activity. It is a crosslinkable agent with a photoactivable group that can be used in the study of polymers .


Synthesis Analysis

The synthesis of this compound can be achieved by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or, preferably, treatment of pentafluoropyridine with sodium azide in acetonitrile .


Molecular Structure Analysis

The molecular formula of this compound is C7HF4N3O2 . The SMILES string representation is OC(=O)c1c(F)c(F)c(N=[N+]=[N-])c(F)c1F .


Chemical Reactions Analysis

This compound can react with various compounds. For instance, it can undergo the Staudinger reaction with triphenylphosphine at room temperature . It also partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene .

Scientific Research Applications

Polymer Chemistry

4-Azido-2,3,5,6-tetrafluorobenzaldehyde has been utilized in polymer chemistry. The 2,3,4,5,6-pentafluorobenzyl group, which is closely related, has been used for its reactivity in para-fluoro substitution with thiols. This has led to the development of 4-azido-2,3,5,6-tetrafluorobenzyl-functional polymers, serving as versatile precursors for various modifications with high efficiency (Noy, Li, Smolan, & Roth, 2019).

Synthesis and Transformation

The compound has been pivotal in the development of new processes for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes. This process involves a convergent approach from phenols and pentafluorobenzaldehyde, highlighting the compound's role in facilitating the introduction of various substituents (Gryko et al., 2008).

Medicinal Chemistry

In medicinal chemistry, this compound has been used in the synthesis of 4-tetrazolyl-substituted 3,4-dihydroquinazoline derivatives with anticancer activity. This involves a one-pot sequential reaction process, demonstrating the compound's utility in developing new therapeutic agents (Xiong et al., 2022).

Electrochemical Applications

The electroreduction of related compounds like 2,3,4,5,6-pentafluorobenzoic acid to derivatives including 2,3,5,6-tetrafluorobenzaldehyde has been studied in a flow cell system. This highlights the compound's potential applications in electrochemical processes (Sato et al., 1992).

Photolysis Studies

Laser flash photolysis techniques have been used to study various fluorinated aryl azides, including derivatives of this compound. These studies provide insights into the photochemical properties and potential applications of these compounds in fields like photoaffinity labeling (Schnapp & Platz, 1993).

Properties

IUPAC Name

4-azido-2,3,5,6-tetrafluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZZJXVVOINZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Reactant of Route 3
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Reactant of Route 4
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Reactant of Route 5
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
Reactant of Route 6
4-Azido-2,3,5,6-tetrafluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.